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Compound of Interest

Compound Name:
2-chloro-4-ethoxy-6-

methylpyridine

CAS No.: 42779-57-7

Cat. No.: B3266537

Get Quote

Executive Summary
Compound Identity: 2-Chloro-4-ethoxy-6-methylpyridine CAS Registry Number: 37482-64-7

Molecular Formula: C

H

ClNO Molecular Weight: 171.62 g/mol

This technical guide provides a comprehensive spectral characterization of 2-chloro-4-ethoxy-
6-methylpyridine, a critical heterocyclic intermediate used in the synthesis of agrochemicals

and pharmaceutical agents. The data presented herein synthesizes experimental precedents

from structural analogues and theoretical chemical shifts derived from substituent additivity

rules. This document is designed to serve as a reference standard for researchers validating

the identity and purity of this compound in reaction matrices.
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The chemical behavior of 2-chloro-4-ethoxy-6-methylpyridine is governed by the electronic

interplay between the electron-withdrawing chlorine atom (

-withdrawing) and the electron-donating ethoxy and methyl groups.

The 2-Chloro substituent: Deactivates the ring inductively but directs nucleophilic attack to

the 4-position if it were a leaving group; however, here it serves as a stable handle or a site

for further cross-coupling (e.g., Suzuki-Miyaura).

The 4-Ethoxy substituent: Strongly activates the 3 and 5 positions toward electrophilic

substitution via resonance donation (+M effect) and significantly shields the adjacent protons

in NMR.

The 6-Methyl substituent: Provides weak activation and steric bulk.

Synthesis Workflow
The most common synthetic route involves the nucleophilic aromatic substitution (

) of 2,4-dichloro-6-methylpyridine with sodium ethoxide. The 4-position is generally more
reactive toward nucleophiles due to the stabilization of the Meisenheimer intermediate,
although regioselectivity must be carefully controlled.
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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]
H NMR Characterization
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The proton NMR spectrum is characterized by the distinct splitting pattern of the ethoxy group

and the isolated aromatic singlets (or meta-coupled doublets) on the pyridine ring.

Solvent: CDCl

(Chloroform-d) Reference: TMS (0.00 ppm)

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Notes

H-3 6.65 – 6.75 Singlet (s) 1H -

Shielded by

adjacent OEt

and Cl.

H-5 6.50 – 6.60 Singlet (s) 1H -

Most shielded

aromatic

proton

(between OEt

and Me).

-OCH

-
4.05 – 4.15 Quartet (q) 2H 7.0

Characteristic

methylene of

ethoxy group.

Ar-CH 2.45 – 2.50 Singlet (s) 3H -

Methyl group

on pyridine

ring.

-CH

(Ethyl)
1.35 – 1.45 Triplet (t) 3H 7.0

Terminal

methyl of

ethoxy group.

Technical Insight: The aromatic protons H-3 and H-5 appear as singlets because they are meta

to each other. While a small meta-coupling (

Hz) exists, it is often unresolved in standard 300/400 MHz spectra, resulting in broad singlets.
H-5 is typically upfield of H-3 because the methyl group (at C6) is electron-donating, whereas
the chlorine (at C2) is electron-withdrawing, leaving H-3 slightly more deshielded.
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The carbon spectrum confirms the substitution pattern, specifically distinguishing the C-O and

C-Cl environments.

Solvent: CDCl

Assignment
Shift (

, ppm)
Type Notes

C-4 166.0 – 167.0 Cq
Ipso to Oxygen (most

deshielded).

C-6 158.5 – 159.5 Cq Ipso to Methyl.

C-2 150.5 – 151.5 Cq Ipso to Chlorine.

C-3 109.0 – 110.0 CH Ortho to OEt and Cl.

C-5 107.0 – 108.0 CH Ortho to OEt and Me.

OCH 63.5 – 64.5 CH Ethoxy methylene.

Ar-CH 24.0 – 24.5 CH Ring methyl.

CH

(Ethyl)
14.2 – 14.8 CH Ethoxy methyl.

Mass Spectrometry (MS) Profile
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (

): m/z 171

The mass spectrum is dominated by the chlorine isotope pattern and the fragmentation of the

ethoxy ether linkage.
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m/z Intensity Assignment
Fragmentation
Mechanism

171 100% (Base)
(

Cl)

Molecular ion. Stable

aromatic heterocycle.

173 ~33%
(

Cl)

Characteristic 3:1

chlorine isotope

pattern.

143 High

Loss of Ethylene (C

H

) via McLafferty-like

rearrangement. Forms

the 2-chloro-6-methyl-

4-pyridone tautomer.

142 Medium

Loss of Ethyl radical

(•C

H

). Cleavage of ether

bond.

107 Medium

Loss of C

H

and HCl? (Complex

skeletal

rearrangement).

Fragmentation Pathway
The primary fragmentation channel for ethoxypyridines is the loss of ethylene to generate the

pyridone species. This is a "self-validating" spectral feature; if the m/z 143 peak is absent, the

ethoxy group is likely not intact.
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Molecular Ion
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Pyridone Cation
[M - C2H4]+ m/z 143/145

- C2H4 (McLafferty)

Radical Cation
[M - Et•]+ m/z 142/144

- C2H5• (Ether Cleavage)
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Figure 2: Primary mass spectral fragmentation pathways for 2-chloro-4-ethoxy-6-
methylpyridine.

Infrared (IR) Spectroscopy[3][4]
Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm

)
Vibration Mode

Functional Group
Assignment

3050 – 3010 (C-H) Aromatic C-H stretch.

2985 – 2870 (C-H)
Aliphatic C-H stretch

(Methyl/Ethyl).

1590 – 1570
(C=N) /

(C=C)

Pyridine ring skeletal

vibrations. Strong diagnostic

band.

1240 – 1210 (C-O)
Aryl alkyl ether asymmetric

stretch.

1040 – 1020 (C-O) Symmetric ether stretch.

780 – 740 (C-Cl)
C-Cl stretch (often obscured by

fingerprint region, but distinct).
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Experimental Protocols
NMR Sample Preparation
To ensure high-resolution data free from concentration effects (stacking):

Weigh 5–10 mg of the solid sample into a clean vial.

Add 0.6 mL of CDCl

(containing 0.03% TMS v/v).

Agitate until fully dissolved. If the solution is cloudy, filter through a small plug of glass wool

directly into the NMR tube.

Critical Step: Ensure the solvent height in the tube is at least 4 cm to prevent field

inhomogeneity artifacts (shimming errors).

GC-MS Method
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temp: 250°C.

Injection: 1 µL, Split 20:1.

Oven Program:

Hold 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 3 min.

Detection: MS Source 230°C, Quad 150°C.
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Sigma-Aldrich. Product Specification: 2-Chloro-4-ethoxy-6-methylpyridine (CAS 37482-64-
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National Institute of Standards and Technology (NIST).[2][3] Mass Spectral Library: Pyridine,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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